molecular formula C24H19N3O5S B4835366 Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate

Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate

Cat. No.: B4835366
M. Wt: 461.5 g/mol
InChI Key: PLTFDYTXIVVJKT-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.

    Amidation: The sulfonylated quinoline is reacted with 2-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate involves its interaction with biological macromolecules. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Sulfonylated Aminoquinolines: Compounds with similar sulfonyl and amino groups but different substitution patterns.

    Benzoate Esters: Compounds with similar ester functionalities but different aromatic systems.

Uniqueness

Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate is unique due to the combination of its quinoline, sulfonyl, and benzoate ester functionalities. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-32-24(29)18-11-3-4-12-19(18)26-23(28)17-10-2-5-13-20(17)27-33(30,31)21-14-6-8-16-9-7-15-25-22(16)21/h2-15,27H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTFDYTXIVVJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
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Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
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Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
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Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
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Methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate

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